2,4-Difluoro-3-methyl-1,1'-biphenyl
Overview
Description
2,4-Difluoro-3-methyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. This compound consists of two benzene rings connected at the 1,1’ position, with two fluorine atoms at the 2 and 4 positions and a methyl group at the 3 position on one of the benzene rings. The presence of fluorine atoms and a methyl group imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-methyl-1,1’-biphenyl typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between an aryl halide and a boronic acid derivative in the presence of a palladium catalyst and a base such as potassium phosphate. The reaction is carried out in a solvent mixture of tetrahydrofuran and water under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of high-quality 2,4-Difluoro-3-methyl-1,1’-biphenyl .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-3-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of benzene rings.
Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki–Miyaura, Stille, and Negishi couplings.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated, nitrated, or sulfonated biphenyl derivatives .
Scientific Research Applications
2,4-Difluoro-3-methyl-1,1’-biphenyl has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-methyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 2,4-Difluoro-1,1’-biphenyl
- 3,5-Difluoro-1,1’-biphenyl
- 2,4,6-Trifluoro-1,1’-biphenyl
Comparison: 2,4-Difluoro-3-methyl-1,1’-biphenyl is unique due to the presence of both fluorine atoms and a methyl group, which influence its reactivity and physical properties. Compared to other similar compounds, it may exhibit different reactivity patterns and applications due to these substituents .
Properties
IUPAC Name |
1,3-difluoro-2-methyl-4-phenylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2/c1-9-12(14)8-7-11(13(9)15)10-5-3-2-4-6-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPZCXLKNQVLLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C2=CC=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511491 | |
Record name | 2,4-Difluoro-3-methyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76350-72-6 | |
Record name | 2,4-Difluoro-3-methyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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